Diethyl cyclopent-1-ene-1,2-dicarboxylate

Description

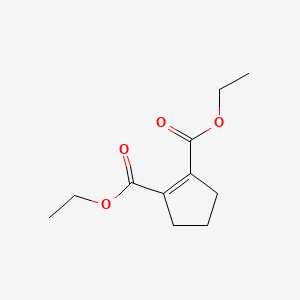

Structure

3D Structure

Properties

IUPAC Name |

diethyl cyclopentene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-3-14-10(12)8-6-5-7-9(8)11(13)15-4-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACLHMCDBDBKEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(CCC1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Importance of Cyclopentene Dicarboxylates in Modern Organic Synthesis

Cyclopentene (B43876) dicarboxylates are a class of organic compounds that feature a five-membered ring with a double bond and two carboxylate ester groups. This structural motif is of considerable importance in contemporary organic synthesis for several reasons. The cyclopentene core is a common feature in a wide array of biologically active natural products and synthetic molecules. The presence of the double bond and the dicarboxylate functionality provides multiple points for chemical modification, allowing chemists to construct complex molecular architectures with a high degree of control.

The synthesis of these cyclic structures often relies on elegant and powerful chemical transformations. One of the classic methods for the formation of five-membered rings is the Dieckmann condensation, an intramolecular version of the Claisen condensation. fiveable.mersc.orgucla.edu For instance, the treatment of diethyl adipate with a strong base like sodium ethoxide leads to the formation of a cyclic β-ketoester, which is a direct precursor to the cyclopentene dicarboxylate framework. brainly.in This transformation is a cornerstone in the synthesis of substituted cyclopentanones and cyclopentenes.

The strategic placement of the functional groups in cyclopentene dicarboxylates makes them valuable intermediates. The double bond can participate in a variety of reactions, including hydrogenation, halogenation, epoxidation, and cycloadditions. The ester groups can be hydrolyzed to the corresponding dicarboxylic acids, reduced to diols, or participate in further condensation reactions. This rich reactivity profile allows for the elaboration of the cyclopentene scaffold into a diverse range of target molecules.

A Versatile Precursor and Building Block: the Role of Diethyl Cyclopent 1 Ene 1,2 Dicarboxylate

Esterification Approaches to Cyclopentene (B43876) Dicarboxylates

Direct esterification is a fundamental method for synthesizing diethyl cyclopentene dicarboxylates from their corresponding dicarboxylic acids. This approach involves the reaction of the dicarboxylic acid with an excess of ethanol, typically in the presence of a strong acid catalyst, to drive the equilibrium towards the formation of the diester.

For instance, the synthesis of trans-dimethyl cyclopentane-1,2-dicarboxylate, a saturated analog, is achieved by esterifying the corresponding trans-1,2-cyclopentanedicarboxylic acid with methanol (B129727) and sulfuric acid, yielding the product in 77% yield. oregonstate.edu While this example illustrates the esterification of a saturated ring, the principle is directly applicable to unsaturated precursors like 1-cyclopentene-1,2-dicarboxylic acid. The presence of the carboxylic acid groups makes the compound acidic, allowing it to readily participate in reactions such as esterification. ontosight.ai Studies on the esterification of various dicarboxylic acids have shown that the reaction can be carried out effectively under different conditions, including using supercritical carbon dioxide as a co-solvent to enhance reaction rates. researchgate.net

Table 1: Representative Esterification of a Dicarboxylic Acid Analog

| Precursor | Reagents | Product | Yield |

|---|

Cyclization Reactions for Cyclopentene Ring Formation

The construction of the cyclopentene ring is a cornerstone of organic synthesis, with several powerful methods available for forming this carbocyclic system bearing dicarboxylate functionalities.

A classic and effective strategy for forming a cyclopentene ring with dicarboxylate functionality involves the reaction of a malonic ester with a suitable four-carbon dielectrophile. A well-documented example is the synthesis of diethyl 3-cyclopentene-1,1-dicarboxylate, an isomer of the target compound. nih.gov In this procedure, diethyl malonate is deprotonated with a strong base, such as lithium hydride in dimethylformamide, to form the corresponding enolate. prepchem.com This nucleophile then undergoes a double alkylation reaction with cis-1,4-dichloro-2-butene. prepchem.com The initial alkylation is followed by an intramolecular cyclization to furnish the cyclopentene ring system. prepchem.com

The reaction is typically initiated at a low temperature (0°C) during the base and electrophile addition and then allowed to proceed at room temperature for an extended period (e.g., 72 hours). prepchem.com Distillation of the crude product yields diethyl 3-cyclopentene-1,1-dicarboxylate. prepchem.com This method provides a direct route to a cyclopentene dicarboxylate scaffold, which can potentially be isomerized or further functionalized.

Table 2: Synthesis of Diethyl 3-cyclopentene-1,1-dicarboxylate via Malonate Cyclization

| Malonic Ester | Dielectrophile | Base / Solvent | Product |

|---|

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of cyclic alkenes, including functionalized cyclopentenes. organic-chemistry.orgwikipedia.org This reaction utilizes transition metal catalysts, most notably those based on ruthenium (e.g., Grubbs' catalysts), to facilitate the intramolecular cyclization of a diene. organic-chemistry.orgrsc.org

For the synthesis of cyclopentene dicarboxylates, a common precursor is a diallylated malonate derivative, such as diethyl 2,2-diallylmalonate. rsc.org When this diene is treated with a suitable RCM catalyst, it undergoes an intramolecular metathesis reaction where the two terminal alkene groups react to form a new double bond within a five-membered ring, releasing volatile ethylene (B1197577) as a byproduct. wikipedia.orgyoutube.com The release of ethylene provides a strong thermodynamic driving force for the reaction. youtube.com RCM is known for its high functional group tolerance, making it applicable to a wide range of complex substrates for the synthesis of 5- to 30-membered rings. wikipedia.orgresearchgate.net

Table 3: RCM Approach to Cyclopentene Dicarboxylate Analogs

| Substrate | Catalyst | Product | Byproduct |

|---|

Base-promoted cycloaddition and domino reactions offer an efficient pathway to construct highly functionalized cyclopentene rings. These reactions often proceed through a sequence of bond-forming events in a single pot. For instance, the reaction between a nucleophile and an activated alkyne, such as a dialkyl but-2-ynedioate (an acetylene (B1199291) dicarboxylic ester), can initiate a cascade leading to a cyclic product. chempedia.info

In a typical domino sequence, a base can promote the addition of a carbon nucleophile to the electron-deficient alkyne. The resulting intermediate can then undergo a subsequent intramolecular cyclization to form the five-membered ring. While specific examples for the direct synthesis of this compound via this exact domino reaction are not detailed in the provided context, similar base-promoted cyclizations are a known strategy for synthesizing various heterocyclic and carbocyclic systems. rsc.org For example, the Pauson-Khand reaction, a [2+2+1] cycloaddition, is a well-established method for synthesizing cyclopentenones, demonstrating the power of cycloaddition chemistry in forming five-membered rings. sci-hub.se

Derivatization from Related Cyclopentane and Cyclopentene Precursors (e.g., 1,2-cyclopentanedicarboxylic acid)

This compound can be synthesized by modifying existing cyclopentane or cyclopentene frameworks. A key precursor is 1,2-cyclopentanedicarboxylic acid or its corresponding diester, diethyl 1,2-cyclopentanedicarboxylate. chemicalbook.com

One common route involves the catalytic hydrogenation of an unsaturated precursor. For example, cis-1,2-cyclopentanedicarboxylic acid can be synthesized via the catalytic hydrogenation of 1-cyclopentene-1,2-dicarboxylic acid using a metal catalyst like Raney nickel. prepchem.com The resulting saturated diacid can then be esterified to give diethyl 1,2-cyclopentanedicarboxylate. ontosight.ai To reintroduce the double bond in the desired position, a subsequent bromination-dehydrobromination sequence could be employed. Alternatively, starting directly from diethyl 1,2-cyclopentanedicarboxylate, selective oxidation or halogenation followed by elimination can introduce the C1-C2 double bond. A patented process describes the hydrogenation of a precursor in 1,4-dioxane (B91453) with Raney nickel and H-ZSM-5 as catalysts to produce diethyl 1,2-cyclopentanedicarboxylate in 82.4% yield. chemicalbook.com

Another approach begins with a Favorskii rearrangement of 6-bromo-cyclohexanone-2-ethyl formate (B1220265) in an alkaline solution to produce cyclopentane-1,2-dicarboxylic acid ethyl hydrogen ester, which is subsequently hydrolyzed to yield the diacid. google.com This diacid serves as a versatile precursor for esterification and further derivatization to the target unsaturated diester. google.com

Integration into Total Synthesis Strategies of Complex Carbocyclic Frameworks

This compound and its analogs are valuable building blocks in the total synthesis of more complex molecules, particularly those containing polycyclic carbocyclic frameworks. Their rigid five-membered ring and dense functionalization make them ideal starting points or key intermediates.

The cyclopentene ring is a common structural motif in a wide array of natural products and bioactive molecules. acs.org Synthetic strategies often rely on the de novo construction of this ring system. For example, nickel-catalyzed desymmetrizing arylative cyclizations of alkynyl malonate esters have been developed to produce highly functionalized chiral cyclopent-2-enones, which are key intermediates in asymmetric synthesis. nih.govresearchgate.net

Furthermore, the dicarboxylate functionality in these cyclopentene derivatives allows for a wide range of subsequent transformations. They can be reduced to diols, converted to amides, or used to extend carbon chains. The double bond can participate in various reactions, including cycloadditions (like the Diels-Alder reaction), epoxidations, and hydroborations, enabling the construction of intricate polycyclic systems. chempedia.info The cyclopropane-cyclopentene rearrangement, mediated by Lewis acids, is another powerful transformation that converts vinylcyclopropanes into fused cyclopentenes, demonstrating how five-membered rings can be integrated into complex scaffolds. digitellinc.com

Chemical Transformations and Reactivity Profiles of Diethyl Cyclopent 1 Ene 1,2 Dicarboxylate Analogs

Hydrolysis Reactions of Ester Groups to Dicarboxylic Acids

The hydrolysis of the ester groups in diethyl cyclopent-1-ene-1,2-dicarboxylate to the corresponding dicarboxylic acid, cyclopent-1-ene-1,2-dicarboxylic acid, is a standard transformation. This reaction can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is often employed, followed by acidification to yield the dicarboxylic acid. For instance, diethyl 2-[2,2,2-trifluoro-1-(indol-3-yl)ethyl]malonates are readily hydrolyzed in an aqueous sodium hydroxide (B78521) solution to form the corresponding disodium (B8443419) salts. Subsequent acidification of the salt leads to decarboxylation. researchgate.net

Similarly, the synthesis of trans-cyclopentane-1,2-dicarboxylic acid has been achieved through the hydrolysis of its diethyl ester. oregonstate.edu The efficiency of these hydrolysis reactions is crucial for the subsequent chemical modifications of the cyclopentene (B43876) scaffold.

Decarboxylation Pathways of Cyclopentene Dicarboxylic Acid Derivatives

Cyclopentene dicarboxylic acid derivatives can undergo decarboxylation, a reaction that involves the loss of a carboxyl group as carbon dioxide. This process can be a key step in the synthesis of substituted cyclopentenes. Theoretical studies on the decarboxylation of 2-phenylcyclopent-3-ene-1,1-dicarboxylic acid have shown that the reaction proceeds through a concerted mechanism involving a six-membered ring transition state, leading to the formation of either (R,R)- or (S,R)-2-phenylcyclopent-3-ene carboxylic acid. researchgate.netacs.org The stereochemistry of the final product can be influenced by the orientation of adjacent functional groups, suggesting a method for diastereoselective synthesis. acs.org

In some cases, decarboxylation can be part of a tandem reaction sequence. For example, cyclopentyl carboxylic acid can undergo a tandem dehydrogenation-olefination-decarboxylation-allylic acyloxylation sequence to yield difunctionalized cyclopentenes. nih.gov This highlights the potential for complex molecular transformations originating from relatively simple cyclopentene dicarboxylic acid derivatives.

Oxidation and Reduction Reactions of the Cyclopentene Ring and Ester Functions

The cyclopentene ring and the ester functionalities of this compound and its analogs are susceptible to both oxidation and reduction.

Oxidation: The double bond of the cyclopentene ring can be cleaved through ozonolysis. msu.eduquora.com This reaction initially forms a molozonide, which then rearranges to an ozonide. quora.com Subsequent workup can yield various carbonyl compounds, depending on the conditions used. quora.com For example, the ozonolysis of cyclopentene can lead to the formation of a bicyclic [3.2.1] ozonide in high yield. msu.edu The cyclopentene ring can also be oxidized to form cyclopentanone, with cyclopentanol (B49286) as an intermediate. wikipedia.org The ester groups can be oxidized to the corresponding carboxylic acids using strong oxidizing agents like potassium permanganate. smolecule.com

Reduction: The ester groups can be reduced to primary alcohols using powerful reducing agents such as lithium aluminum hydride (LiAlH4). smolecule.com This transformation provides a route to diol derivatives of the cyclopentane (B165970) ring system.

Nucleophilic Substitution Reactions on Ester Groups and Ring Substituents

The ester groups of this compound are susceptible to nucleophilic substitution reactions. One of the most common reactions of this type is transesterification, where the ethoxy groups of the ester are exchanged with another alkoxy group from an alcohol. wikipedia.org This reaction can be catalyzed by either acids or bases. wikipedia.org Under basic conditions, the reaction proceeds via a nucleophilic addition-elimination mechanism. masterorganicchemistry.com Transesterification is a key process in the synthesis of polyesters. wikipedia.org

Amines can also act as nucleophiles, leading to the formation of amides. This reaction, known as ammonolysis, can be used to introduce nitrogen-containing functional groups into the molecule. smolecule.com

Rearrangement Reactions of Cyclopentene Dicarboxylate Systems (e.g., vinylcyclopropane-cyclopentene rearrangement)

The vinylcyclopropane-cyclopentene rearrangement is a significant thermal ring expansion reaction that converts a vinyl-substituted cyclopropane (B1198618) into a cyclopentene. organicreactions.orgwikipedia.orgnih.gov This rearrangement has proven to be a valuable tool in the total synthesis of various natural products. wikipedia.orgnih.gov The mechanism of this rearrangement can be complex, potentially involving either a diradical-mediated two-step process or a concerted pericyclic pathway, depending on the substrate. wikipedia.orgresearchgate.net

Computational studies have been employed to explore the mechanistic details and stereochemical outcomes of these rearrangements. researchgate.netnih.gov While the direct application to this compound itself is not explicitly detailed in the provided context, the rearrangement of related vinylcyclopropane (B126155) systems highlights a potential pathway for accessing substituted cyclopentene rings. The high temperatures often required for this rearrangement can be a limitation, but the development of catalytic methods has expanded its synthetic utility. organicreactions.orgresearchgate.net

Deoxydehydration Reactions on Vicinal Diols within Cyclopentene Scaffolds

Deoxydehydration (DODH) is a reaction that converts vicinal diols to alkenes. dtu.dknih.govnih.govnih.gov This transformation is particularly relevant for biomass conversion, where polyols are abundant. nih.govnih.gov The reaction is typically catalyzed by metal-oxo complexes, with rhenium-based catalysts being particularly effective. dtu.dknih.govroyalsocietypublishing.org

The general mechanism involves the condensation of the diol with the metal-oxo catalyst, followed by reduction and elimination to form the alkene. nih.govresearchgate.net While the direct deoxydehydration of a vicinal diol on a cyclopentene dicarboxylate scaffold is not explicitly described, the reaction has been demonstrated on cyclic trans-diol substrates. chemrxiv.org For instance, trans-1,2-cyclopentanediol (B128437) can be converted to cyclopentene. chemrxiv.org This suggests that if a vicinal diol were present on the cyclopentane ring of a dicarboxylate derivative, it could potentially undergo deoxydehydration to re-form a double bond or introduce a new one, depending on the starting material's stereochemistry. The reaction can be driven by various reductants, including phosphines and secondary alcohols. nih.govroyalsocietypublishing.org

Table of Chemical Transformations

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Hydrolysis | NaOH(aq), then H+ | Dicarboxylic Acid |

| Decarboxylation | Heat | Monocarboxylic Acid |

| Ozonolysis | O3, then workup | Carbonyl Compounds |

| Reduction | LiAlH4 | Diol |

| Transesterification | Alcohol, Acid/Base catalyst | Different Ester |

| Ammonolysis | Amine | Amide |

| Vinylcyclopropane Rearrangement | Heat | Substituted Cyclopentene |

Stereochemical Aspects in the Synthesis and Reactions of Diethyl Cyclopent 1 Ene 1,2 Dicarboxylate

Diastereoselective Synthetic Approaches to Cyclopentene (B43876) Dicarboxylates

The diastereoselective synthesis of cyclopentene dicarboxylates is a significant area of research, aiming to control the relative stereochemistry of the substituents on the five-membered ring. While specific methodologies for the direct diastereoselective synthesis of Diethyl cyclopent-1-ene-1,2-dicarboxylate are not extensively documented, general strategies for related cyclopentane (B165970) and cyclopentene systems provide valuable insights. These approaches often rely on substrate control, reagent control, or catalyst control to favor the formation of one diastereomer over others.

One common strategy involves the use of cyclic precursors where the stereochemistry is already established. For instance, the Diels-Alder reaction between a substituted diene and a dienophile can yield a cyclohexene (B86901) derivative with defined stereochemistry, which can then be transformed into a cyclopentene system through ring contraction or other modifications.

Another approach involves intramolecular reactions where the stereochemical outcome is dictated by the conformation of the transition state. For example, ring-closing metathesis (RCM) of an acyclic diene precursor can lead to the formation of a cyclopentene ring. The diastereoselectivity of this process can be influenced by the stereocenters already present in the acyclic chain, which will favor a transition state that minimizes steric interactions.

Furthermore, conjugate addition reactions to cyclopentenones or related unsaturated systems can be rendered diastereoselective by the influence of existing stereocenters or by the use of chiral auxiliaries. The incoming nucleophile will preferentially attack from the less sterically hindered face of the molecule, leading to the formation of a specific diastereomer.

Recent advancements have also focused on enzymatic and organocatalytic methods to achieve high diastereoselectivity in the synthesis of substituted cyclopentanes. researchgate.net For instance, enzymatic reduction of prochiral cyclopentanediones can proceed with high diastereoselectivity, affording chiral hydroxy ketones that can be further elaborated into cyclopentene dicarboxylates. researchgate.net

A summary of general diastereoselective approaches applicable to cyclopentene synthesis is presented in the table below.

| Synthetic Approach | Key Principle | Potential for Diastereoselectivity |

| Diels-Alder Reaction | [4+2] cycloaddition to form a six-membered ring with defined stereochemistry. | High, based on the stereochemistry of the diene and dienophile. |

| Ring-Closing Metathesis (RCM) | Intramolecular cyclization of an acyclic diene. | Moderate to high, influenced by existing stereocenters in the precursor. |

| Conjugate Addition | Nucleophilic addition to an α,β-unsaturated carbonyl compound. | High, directed by existing stereocenters or chiral auxiliaries. |

| Enzymatic Reactions | Biocatalytic transformations, such as reductions or resolutions. | Often excellent, due to the high stereospecificity of enzymes. researchgate.net |

| Organocatalysis | Use of small organic molecules as catalysts to control stereochemistry. | Can provide high levels of diastereocontrol. |

Enantioselective Synthetic Methodologies for Chiral Cyclopentene Derivatives

The synthesis of enantiomerically pure chiral cyclopentene derivatives is of paramount importance, particularly for applications in pharmaceuticals and materials science. While direct enantioselective syntheses of this compound are not prominently featured in the literature, a variety of powerful methodologies have been developed for the asymmetric synthesis of related chiral cyclopentene structures. These methods often employ chiral catalysts or auxiliaries to induce enantioselectivity.

One of the most successful approaches is the use of transition metal-catalyzed reactions. For example, asymmetric [3+2] cycloaddition reactions have been developed to construct highly functionalized cyclopentenes with excellent enantioselectivity. These reactions often utilize chiral ligands coordinated to a metal center, such as rhodium or palladium, to create a chiral environment that directs the stereochemical outcome of the reaction.

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of cyclopentene derivatives. Chiral amines, phosphoric acids, and N-heterocyclic carbenes (NHCs) have been successfully employed as catalysts in a variety of transformations, including Michael additions, aldol (B89426) reactions, and cycloadditions, to afford enantioenriched cyclopentenes. For instance, chiral squaramide catalysts have been used in asymmetric Michael additions to generate precursors for chiral cyclopentenes.

Enzymatic resolutions and desymmetrization of meso-compounds are other effective strategies. Lipases, for example, can selectively acylate one enantiomer of a racemic mixture of a cyclopentenol (B8032323) derivative, allowing for the separation of the two enantiomers. Similarly, the enzymatic desymmetrization of a meso-cyclopentene derivative can lead to the formation of a single enantiomer of a chiral product.

The following table summarizes some of the key enantioselective methodologies applicable to the synthesis of chiral cyclopentene derivatives.

| Methodology | Catalyst/Reagent | Key Transformation | Enantioselectivity |

| Asymmetric [3+2] Cycloaddition | Chiral Rhodium or Palladium Complexes | Formation of the cyclopentene ring. | Often >90% ee. |

| Organocatalytic Michael Addition | Chiral Amines, Squaramides | Formation of a C-C bond with stereocontrol. | Can achieve high ee. |

| Organocatalytic Aldol Reaction | Chiral Proline Derivatives | Intramolecular cyclization to form the cyclopentene ring. | Good to excellent ee. |

| Enzymatic Resolution | Lipases | Kinetic resolution of a racemic mixture. | Can provide high enantiomeric excess. |

| Enzymatic Desymmetrization | Hydrolases, Oxidoreductases | Transformation of a meso-compound into a chiral product. | Often excellent ee. |

Influence of Molecular Configuration on Chemical Reactivity and Stability

The molecular configuration of this compound, specifically the relative orientation of the two diethyl carboxylate groups, can significantly influence its chemical reactivity and stability. The two possible diastereomers are the cis isomer, where both ester groups are on the same face of the cyclopentene ring, and the trans isomer, where they are on opposite faces.

Steric Effects:

The proximity of the two bulky diethyl carboxylate groups in the cis isomer can lead to steric hindrance. This can affect the rate and outcome of reactions involving either the ester groups or the double bond. For example, hydrolysis or transesterification of the cis isomer might be slower than that of the trans isomer due to increased steric congestion around the carbonyl carbons. Similarly, reactions at the double bond, such as hydrogenation or epoxidation, could be influenced by the facial bias created by the cis ester groups, potentially leading to diastereoselective transformations.

Electronic Effects:

The electronic effects of the two ester groups can also be influenced by their relative configuration. In the cis isomer, the two electron-withdrawing carboxylate groups are held in close proximity, which could affect the electron density of the double bond and the acidity of the allylic protons. This might alter the reactivity of the molecule in reactions such as electrophilic additions or deprotonation-alkylation sequences.

Stability:

In terms of thermodynamic stability, the trans isomer is generally expected to be more stable than the cis isomer due to reduced steric strain between the two ester groups. The non-bonded interactions between the bulky substituents in the cis configuration lead to a higher ground-state energy. This difference in stability can be a driving force in isomerization reactions, where the cis isomer might be converted to the more stable trans isomer under certain conditions, such as in the presence of a base.

The following table summarizes the potential influence of the cis and trans configurations on the properties of this compound.

| Property | cis Isomer | trans Isomer | Rationale |

| Steric Hindrance | Higher | Lower | Ester groups are on the same face of the ring. |

| Reactivity of Ester Groups | Potentially Slower | Potentially Faster | Reduced steric accessibility in the cis isomer. |

| Facial Selectivity of Double Bond Reactions | Potentially Higher | Potentially Lower | One face of the double bond is more hindered. |

| Thermodynamic Stability | Lower | Higher | Reduced steric strain in the trans isomer. |

Application of Cyclopentane/Cyclopentene-derived Chiral Ligands in Asymmetric Catalysis

The rigid and well-defined three-dimensional structure of the cyclopentane and cyclopentene ring system makes it an excellent scaffold for the design of chiral ligands for asymmetric catalysis. While this compound itself is not a ligand, its functional groups offer handles for the synthesis of chiral ligands that can be used to induce enantioselectivity in a wide range of chemical transformations.

The two carboxylate groups can be converted into a variety of other functional groups, such as phosphines, amines, or alcohols, which can coordinate to a metal center. The stereochemistry of the cyclopentene backbone, established through diastereoselective or enantioselective synthesis, would then be transferred to the catalytic system, creating a chiral environment around the metal.

For instance, reduction of the diester to the corresponding diol, followed by conversion to a diphosphine, would yield a chiral bidentate ligand. The cis or trans relationship of the phosphine (B1218219) groups would be determined by the stereochemistry of the starting dicarboxylate. Such ligands could be employed in asymmetric hydrogenation, hydroformylation, or cross-coupling reactions.

Similarly, the carboxylate groups could be converted to amides, which could then be used to synthesize chiral N-heterocyclic carbene (NHC) precursors. Chiral NHC ligands have proven to be highly effective in a variety of asymmetric catalytic reactions.

The development of chiral cyclopentadienyl (B1206354) (Cp) ligands has been a significant area of research. Although not directly derived from the dicarboxylate, these ligands highlight the utility of the cyclopentane/cyclopentene framework in creating effective chiral ligands for transition metal catalysis. The principles used in the design of these Cp ligands, such as the introduction of steric bulk and stereogenic centers to control the coordination environment of the metal, can be applied to the design of new ligands derived from this compound.

The table below provides some examples of potential chiral ligands that could be synthesized from a chiral cyclopentene dicarboxylate precursor and their potential applications in asymmetric catalysis.

| Ligand Type | Synthetic Precursor | Potential Application |

| Chiral Diphosphine | Chiral Cyclopentane-1,2-dimethanol | Asymmetric Hydrogenation, Asymmetric Allylic Alkylation |

| Chiral Diamine | Chiral Cyclopentane-1,2-dicarboxylic acid | Asymmetric Transfer Hydrogenation, Asymmetric Epoxidation |

| Chiral N-Heterocyclic Carbene (NHC) | Chiral Cyclopentane-1,2-diamine | Asymmetric Conjugate Addition, Asymmetric Annulation Reactions |

| Chiral Diol | Diethyl cyclopentane-1,2-dicarboxylate | Chiral Lewis Acid Catalysis, Asymmetric Aldol Reactions |

Theoretical and Computational Studies on Diethyl Cyclopent 1 Ene 1,2 Dicarboxylate and Its Derivatives

Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory (DFT))

To date, specific quantum chemical calculations, such as Ab Initio and Density Functional Theory (DFT), for Diethyl cyclopent-1-ene-1,2-dicarboxylate have not been extensively reported in publicly accessible literature. These computational methods are crucial for understanding the electronic structure and reactivity of organic molecules. DFT, in particular, is a powerful tool for predicting molecular geometries, vibrational frequencies, and energies of reactants, transition states, and products. For derivatives of cyclopentene (B43876) dicarboxylic acid, such calculations would provide invaluable insights into their chemical behavior.

Conformational Analysis and Intramolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

A detailed conformational analysis of this compound, which would elucidate the preferred three-dimensional arrangements of the molecule, has not been the specific subject of published research. Such studies would typically involve computational scanning of the potential energy surface to identify stable conformers and the energy barriers between them. The presence of the flexible ethyl ester groups suggests that multiple low-energy conformations may exist. Intramolecular interactions, such as potential weak hydrogen bonds or steric interactions between the ester groups and the cyclopentene ring, would be key factors in determining the conformational landscape.

Computational Modeling for Elucidation of Reaction Mechanisms

Prediction and Analysis of Stereochemical Outcomes

The stereochemistry of reactions involving this compound and its derivatives is a critical aspect of their synthetic utility. However, specific computational studies aimed at predicting and analyzing the stereochemical outcomes of these reactions are not found in the current body of scientific literature. Theoretical models can be used to predict whether a reaction will favor the formation of one stereoisomer over another by comparing the energies of the diastereomeric transition states.

Structural Analysis and Molecular Functional Levels

The fundamental structural properties of this compound can be inferred from its chemical formula and spectroscopic data. Computational methods provide a deeper level of structural analysis, including precise bond lengths, bond angles, and dihedral angles. Furthermore, calculations of molecular functional levels, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are essential for understanding the molecule's reactivity and electronic properties. While these parameters can be readily calculated using standard computational chemistry software, dedicated studies reporting these values for this compound have not been published.

Applications of Diethyl Cyclopent 1 Ene 1,2 Dicarboxylate in Advanced Organic Synthesis

Utilization as Reagents and Coupling Agents in Synthetic Transformations

The reactivity of Diethyl cyclopent-1-ene-1,2-dicarboxylate is dominated by the electrophilic nature of its double bond, which is rendered electron-poor by the two adjacent electron-withdrawing carboxylate groups. This electronic property makes it an excellent reagent, particularly as a dienophile in Diels-Alder reactions. libretexts.orgmasterorganicchemistry.com

In the context of the Diels-Alder reaction, a [4+2] cycloaddition, this compound reacts with conjugated dienes to form substituted cyclohexene (B86901) derivatives, effectively creating complex bicyclic systems in a single, stereospecific step. libretexts.orgwikipedia.org This transformation is a powerful tool for building molecular complexity, allowing for the simultaneous formation of two new carbon-carbon bonds and up to four stereocenters. The reliability and predictability of this reaction make the compound a valuable reagent for synthetic chemists aiming to construct six-membered rings with a high degree of stereochemical control. masterorganicchemistry.comwikipedia.org

The ester functionalities also serve as handles for further transformations. They can undergo hydrolysis to the corresponding dicarboxylic acid or transesterification with other alcohols, allowing the molecule to be coupled with other fragments or have its solubility and reactivity properties modified post-synthesis.

| Transformation Type | Role of Compound | Reactant Partner | Resulting Structure |

| Diels-Alder Reaction | Dienophile | Conjugated Diene | Bicyclic Adduct (Substituted Cyclohexene) |

| Hydrolysis | Ester Substrate | Water/Acid or Base | Cyclopentene-1,2-dicarboxylic acid |

| Transesterification | Ester Substrate | Alcohol | Different Diester of Cyclopentene-1,2-dicarboxylic acid |

Employment as Key Building Blocks and Scaffolds for Complex Molecular Architectures

Beyond its transient role as a reagent, this compound is frequently employed as a fundamental building block or scaffold, where its core cyclopentene (B43876) ring is incorporated into the final target molecule. biosynth.com The five-membered ring provides a rigid and well-defined three-dimensional structure that can be elaborated upon to create more complex molecular architectures. ontosight.ai

This compound serves as a versatile intermediate in the synthesis of a variety of target molecules, including precursors for pharmaceuticals and agrochemicals. ontosight.ai The cyclopentane (B165970) framework is a common motif in many biologically active molecules and natural products. nih.gov By using this compound as a starting point, chemists can access a range of substituted cyclopentane and cyclopentene derivatives. For instance, catalytic hydrogenation of the double bond yields Diethyl cyclopentane-1,2-dicarboxylate, a saturated analog that can be further functionalized through its ester groups. chemicalbook.comnih.gov The inherent structure of the molecule provides a robust platform for building stereochemically rich and diverse compounds. ontosight.ai

| Transformation | Resulting Scaffold/Intermediate | Potential Application Area |

| Catalytic Hydrogenation | Diethyl cyclopentane-1,2-dicarboxylate | Pharmaceutical and Agrochemical Synthesis ontosight.ai |

| Diels-Alder Cycloaddition | Fused Bicyclic Systems | Complex Molecule Synthesis |

| Hydrolysis & Derivatization | Substituted Cyclopentane-1,2-dicarboxylic acids | Precursors for Bioactive Molecules oregonstate.edu |

Contributions to Material Science Research and Polymer Synthesis

In the realm of material science, the dicarboxylate functionality of the molecule is of primary importance. It serves as a monomer unit in the production of polymers, particularly polyesters. ontosight.ai Through polycondensation reactions with diols, the two ethyl ester groups enable the formation of long polymer chains, where the cyclopentane ring becomes an integral part of the polymer backbone. ontosight.ai

The inclusion of this cyclic, rigid structure into a polymer chain can impart specific properties to the resulting material, such as increased thermal stability, altered mechanical strength, and modified solubility. The unsaturated nature of the cyclopentene ring also offers a site for post-polymerization modification, allowing for the cross-linking of polymer chains or the attachment of other functional groups to tailor the material's properties for specific applications.

| Application Area | Key Structural Feature | Type of Product | Resulting Material Property |

| Polymer Synthesis | Two Ester Groups | Polyesters ontosight.ai | Modified thermal and mechanical properties |

| Material Development | Rigid Cyclopentene Ring | Specialty Polymers | Increased rigidity and thermal stability |

| Post-Polymerization Modification | Carbon-Carbon Double Bond | Cross-linked or Functionalized Polymers | Tunable material characteristics |

Development of Novel Synthetic Methodologies Facilitated by Cyclopentene Dicarboxylates

Cyclopentene dicarboxylates and related cyclopentanoid structures serve as valuable substrates for the development and validation of new synthetic methodologies. Their well-defined and relatively rigid structures provide a predictable platform for testing the efficiency, selectivity, and scope of novel chemical transformations.

For example, the development of asymmetric organocatalytic reactions, such as Michael additions, has utilized related cyclopentane-1,2-dione systems to establish new methods for creating stereocenters with high enantioselectivity. beilstein-journals.orgbeilstein-journals.org The principles derived from these studies can be extended to substrates like this compound.

Furthermore, the cyclopentene framework is a common target and substrate in the development of powerful cyclization reactions, such as Ring-Closing Metathesis (RCM). oregonstate.edu Synthetic strategies aimed at constructing functionalized cyclopentenes often use precursors that can be cyclized using RCM, demonstrating the importance of this ring system in advancing modern synthetic organic chemistry. oregonstate.eduresearchgate.net The reactivity of the double bond and the functional handles provided by the ester groups make this compound and its derivatives ideal candidates for exploring new diastereoselective and enantioselective transformations. researchgate.net

| Methodology | Role of Cyclopentene Scaffold | Goal of Development |

| Asymmetric Catalysis | Model Substrate | Creation of enantiomerically pure products beilstein-journals.orgbeilstein-journals.org |

| Ring-Closing Metathesis (RCM) | Synthetic Target/Precursor | Efficient construction of five-membered rings oregonstate.edu |

| Stereoselective Reactions | Test Platform | Control over diastereoselectivity in complex systems researchgate.net |

Q & A

Q. What strategies differentiate enantiomers in asymmetric synthesis using this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.